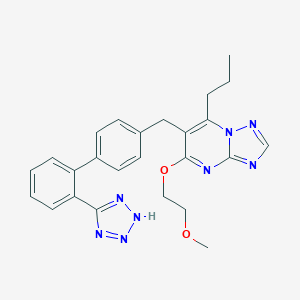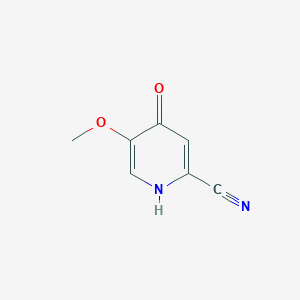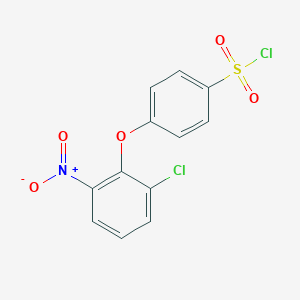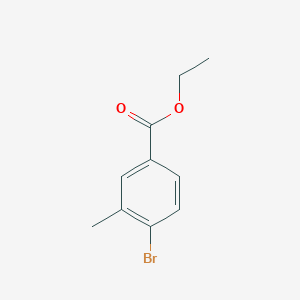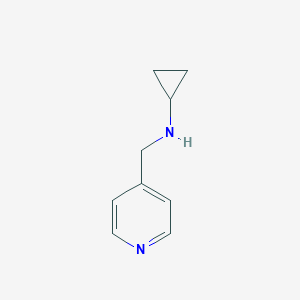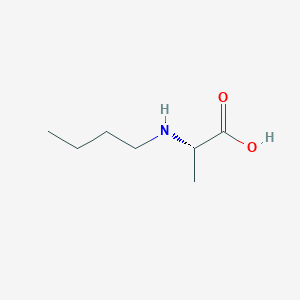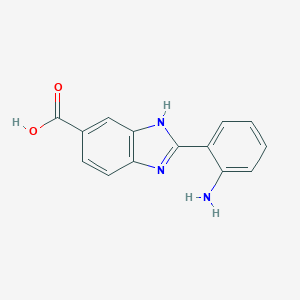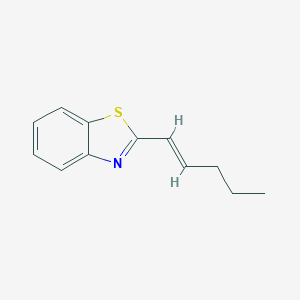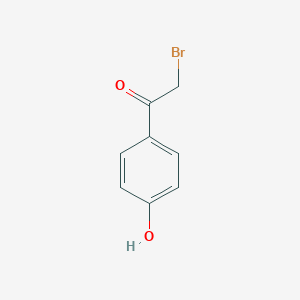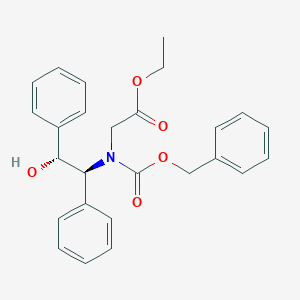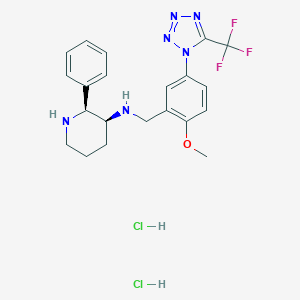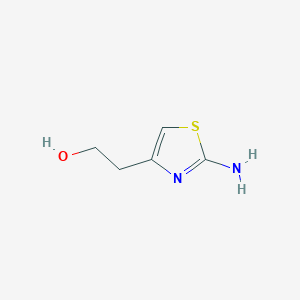
2-(2-アミノチアゾール-4-イル)エタノール
説明
2-(2-Aminothiazol-4-yl)ethanol is an organic compound that belongs to the class of aminothiazoles. Aminothiazoles are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group and an ethanol group attached to it. The presence of these functional groups makes 2-(2-Aminothiazol-4-yl)ethanol a versatile molecule in various chemical reactions and applications.
科学的研究の応用
2-(2-Aminothiazol-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .
Pharmacokinetics
The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The result of the action of 2-(2-Aminothiazol-4-yl)ethanol is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .
Action Environment
The action of 2-(2-Aminothiazol-4-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)ethanol typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: 2-aminothiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-(2-Aminothiazol-4-yl)ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Aminothiazol-4-yl)ethanol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purified product is then subjected to quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
2-(2-Aminothiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-aminothiazol-4-yl)acetaldehyde or 2-(2-aminothiazol-4-yl)acetic acid.
Reduction: Formation of 2-(2-aminothiazol-4-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
類似化合物との比較
2-(2-Aminothiazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the ethanol group, making it less versatile in certain reactions.
2-(2-Aminothiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different reactivity and applications.
2-(2-Aminothiazol-4-yl)ethylamine: Contains an amine group instead of an ethanol group, affecting its chemical properties and uses.
The uniqueness of 2-(2-Aminothiazol-4-yl)ethanol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNCFRWUPCKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578858 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174666-17-2 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


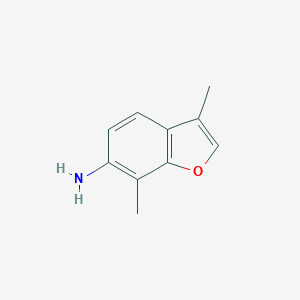
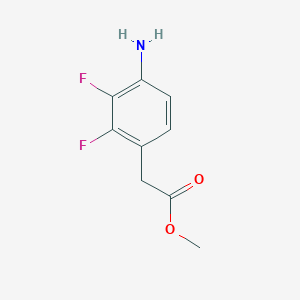
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
